coccineone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

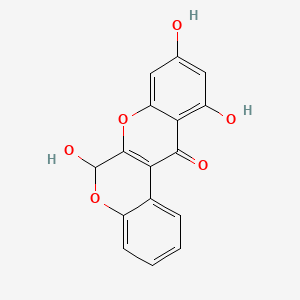

Coccineone B is a natural compound extracted from the roots of Boerhaavia coccinea . It belongs to the chemical family of flavonoids . The molecular formula of this compound is C16H10O6 .

Synthesis Analysis

This compound is produced by the callus tissue culture and wild plant roots of Boerhaavia coccinea . The callus culture produced the same isoflavonoid found in the roots of the plant . The amount of the secondary metabolite produced in vitro was 955.35 µg/g of dry cell weight, 2.5 times more than the highest amount concentration produced by the wild growing plant in its natural environment .Molecular Structure Analysis

The molecular weight of this compound is 298.25 . The molecular structure of this compound is characterized by a chromeno[3,4-b]chromen-12-one core .Physical and Chemical Properties Analysis

This compound appears as a yellow powder . Its density is approximately 1.7±0.1 g/cm3 . The boiling point is around 632.0±55.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Coccineone B, derived from Cynomorium species like Cynomorium coccineum, has shown significant potential in anticancer research. Studies have demonstrated its ability to decrease the survival rates of various cancer cell lines, indicating a strong capacity for inhibiting tumorigenesis. The extracts of C. coccineum, particularly the water and alcohol extracts, exhibit potent anticancer properties, including the suppression of cell viability in cancer cells and potential inhibition of tumor growth. These findings suggest the potential of this compound and related compounds as sources for novel antineoplastic drugs (Sdiri et al., 2018).

Antioxidant and Nutraceutical Potential

The Cynomorium coccineum plant, which contains this compound, has been recognized for its significant antioxidant properties. This has implications for its use in food and cosmetic formulations. The plant exhibits various biological activities, including antimicrobial, anticancer, pro-erectile, and anti-tyrosinase enzyme activities, both in vivo and in vitro. These properties make this compound a promising candidate for integration into health-related products and therapies (Zucca et al., 2019).

Potential Inhibitor of SARS-CoV-2 Infection

Recent studies have explored the potential of flavonoids like this compound as inhibitors of proteins associated with SARS-CoV-2 infection. This compound has demonstrated a high binding energy to key proteins of the virus, suggesting its potential role in the development of treatments or supplements to combat COVID-19 (Taldaev et al., 2022).

Wirkmechanismus

Target of Action

Coccineone B is a natural product for research related to life sciences

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound. Understanding how this compound interacts with its targets and the resulting changes would require more detailed biochemical and pharmacological studies .

Biochemical Pathways

It is known that this compound is an isoflavonoid

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

As an isoflavonoid, this compound may have potential antioxidant, anti-inflammatory, and anticancer properties, but specific studies on this compound are needed to confirm these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Coccineone B are not fully understood due to the limited research available. As an isoflavonoid, it is likely to interact with various enzymes, proteins, and other biomolecules. Isoflavonoids are known to have antioxidant, anti-inflammatory, and anticancer properties, suggesting that this compound may interact with biomolecules involved in these processes .

Cellular Effects

Given its classification as an isoflavonoid, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isoflavonoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

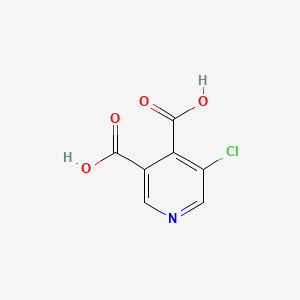

IUPAC Name |

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJSHNAURZDNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?

A1: Recent computational studies have explored this compound as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that this compound exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.

Q2: How is this compound synthesized and what is its structure?

A2: this compound can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.

Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during this compound synthesis?

A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for this compound synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of this compound.

Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains this compound?

A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including this compound. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like this compound into safe and effective treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)